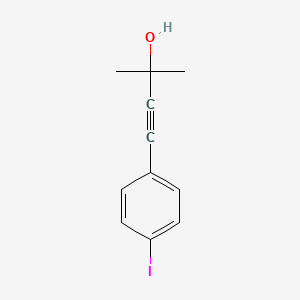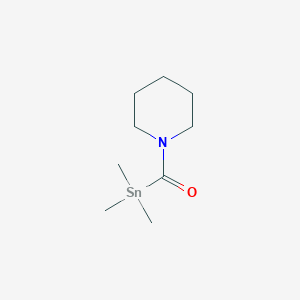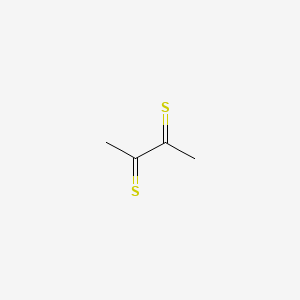
Butane-2,3-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butane-2,3-dithione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 3-hydroxybutanone. This reaction is typically carried out in the presence of a catalyst under atmospheric pressure and at elevated temperatures ranging from 523 to 673 K. The oxidative dehydrogenation proceeds via homogeneous radical-mediated pathways in air, with a selectivity of about 85% at 738 K .
Industrial Production Methods
Industrial production of this compound often involves the use of tungsten oxides with bronze-type structures containing vanadium and niobium as catalysts. These catalysts are efficient in accelerating the reaction, although they do not significantly increase the selectivity to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2,3-dione.
Reduction: Reduction reactions can convert it into butane-2,3-dithiol.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Butane-2,3-dione.
Reduction: Butane-2,3-dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butane-2,3-dithione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of butane-2,3-dithione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. The pathways involved in its reactions often include radical intermediates, particularly in oxidative processes. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-2,3-dione:
Butane-2,3-dithiol: A reduced form of butane-2,3-dithione with thiol groups instead of thioxo groups.
2,3-Butanediamine: An amine derivative with amino groups instead of thioxo groups.
Uniqueness
This compound is unique due to the presence of two thioxo groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
122243-58-7 |
|---|---|
Formule moléculaire |
C4H6S2 |
Poids moléculaire |
118.2 g/mol |
Nom IUPAC |
butane-2,3-dithione |
InChI |
InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |
Clé InChI |
RWMTWVSPJPEEHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)C(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



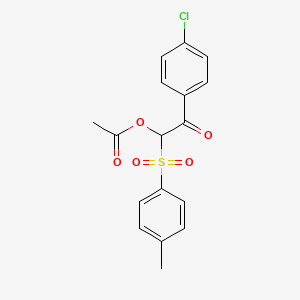
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
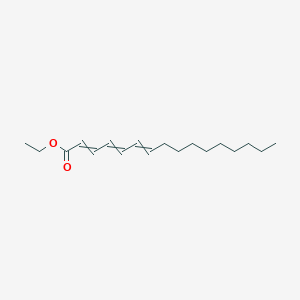
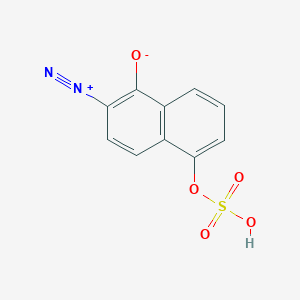
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
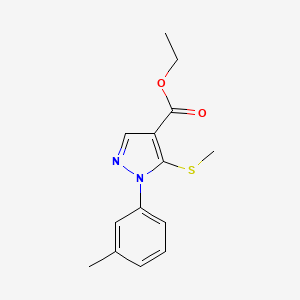
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
